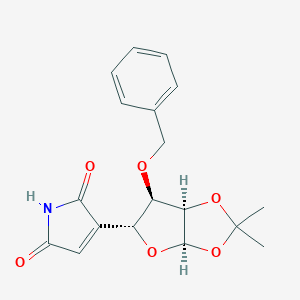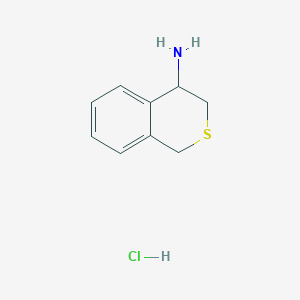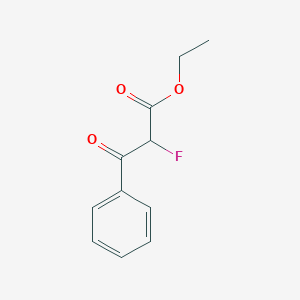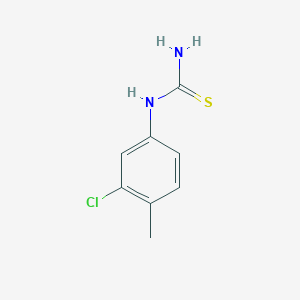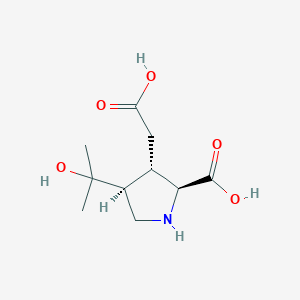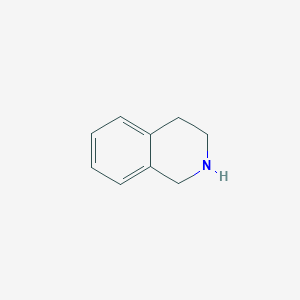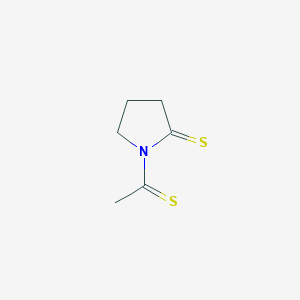
1-Ethanethioylpyrrolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethanethioylpyrrolidine-2-thione, also known as thiohydantoin, is a sulfur-containing heterocyclic compound that has been widely used in various scientific research applications. Thiohydantoin is a derivative of the amino acid cysteine and has been found to possess various biological activities such as antioxidant, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-Ethanethioylpyrrolidine-2-thionen is not fully understood. However, studies have suggested that 1-Ethanethioylpyrrolidine-2-thionen may exert its biological activities by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). Thiohydantoin has also been found to modulate various signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
Thiohydantoin has been found to possess various biochemical and physiological effects. Thiohydantoin has been reported to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Thiohydantoin has also been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Thiohydantoin has also been found to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Thiohydantoin has several advantages for lab experiments. Thiohydantoin is relatively easy to synthesize and has been found to possess various biological activities. Thiohydantoin is also stable under various experimental conditions. However, 1-Ethanethioylpyrrolidine-2-thionen has some limitations for lab experiments. Thiohydantoin has low solubility in water, which can limit its use in aqueous solutions. Thiohydantoin also has poor bioavailability, which can limit its use in in vivo studies.
Zukünftige Richtungen
Thiohydantoin has several potential future directions for research. Thiohydantoin has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Thiohydantoin has also been studied for its potential use in the treatment of cancer. Future research could focus on the development of 1-Ethanethioylpyrrolidine-2-thionen derivatives with improved solubility and bioavailability. Future research could also focus on the elucidation of the mechanism of action of 1-Ethanethioylpyrrolidine-2-thionen and the identification of its molecular targets.
Conclusion:
In conclusion, 1-Ethanethioylpyrrolidine-2-thionen is a sulfur-containing heterocyclic compound that has been widely used in various scientific research applications. Thiohydantoin possesses various biological activities such as antioxidant, anti-inflammatory, and anticancer properties. Thiohydantoin has several advantages for lab experiments but also has some limitations. Thiohydantoin has several potential future directions for research, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
Thiohydantoin can be synthesized by the reaction of cysteine with formaldehyde and hydrogen sulfide. The reaction produces 1-ethanethioylpyrrolidine-2-thione as a white crystalline solid with a melting point of 121-123°C. The synthesis method is relatively simple and has been widely used in various research studies.
Wissenschaftliche Forschungsanwendungen
Thiohydantoin has been extensively studied for its biological activities and has been found to possess various pharmacological properties. Thiohydantoin has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. Thiohydantoin has also been found to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
121103-26-2 |
|---|---|
Molekularformel |
C6H9NS2 |
Molekulargewicht |
159.3 g/mol |
IUPAC-Name |
1-ethanethioylpyrrolidine-2-thione |
InChI |
InChI=1S/C6H9NS2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3 |
InChI-Schlüssel |
WUICRQBOMBVYPX-UHFFFAOYSA-N |
SMILES |
CC(=S)N1CCCC1=S |
Kanonische SMILES |
CC(=S)N1CCCC1=S |
Synonyme |
2-Pyrrolidinethione, 1-(1-thioxoethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



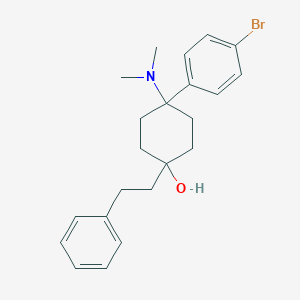
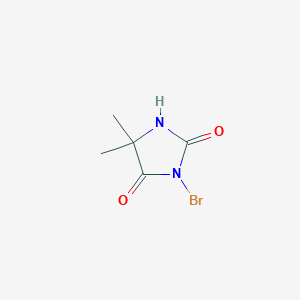
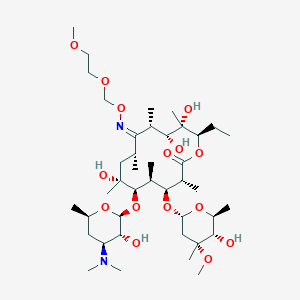
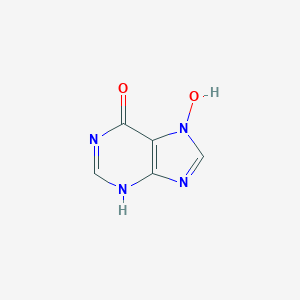
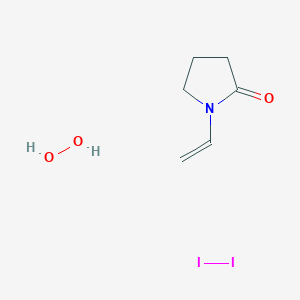
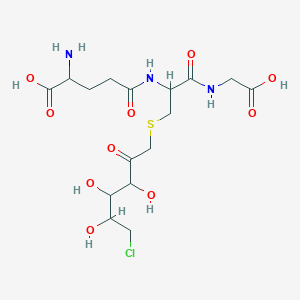
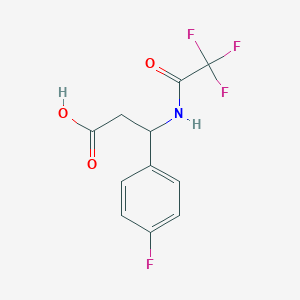
![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)
